4-Methoxy-2,6-dinitrobenzoic acid
Overview
Description
4-Methoxy-2,6-dinitrobenzoic acid (MDNB) is a nitrobenzene derivative1. It is a chemical compound that has gained considerable attention in the scientific research community due to its unique chemical and biological properties1.
Synthesis Analysis
While there are no direct synthesis methods available for 4-Methoxy-2,6-dinitrobenzoic acid, related compounds such as 2-Methoxy-4-nitrobenzoic acid have been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide2. Further research is needed to determine the exact synthesis process for 4-Methoxy-2,6-dinitrobenzoic acid.
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,6-dinitrobenzoic acid is not directly available. However, related compounds such as 2-Methoxy-4-nitrobenzoic acid have a molecular formula of C8H7NO53. The molecular weight of 4-Methoxy-2,6-dinitrobenzoic acid is 242.14 g/mol1.Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, related compounds such as 2,4-dinitrobenzoic acid have been used in decarboxylative C-N cross-coupling reactions45.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, related compounds such as 4-methoxybenzoic acid have a melting point of 456.15 K6.Scientific Research Applications
Aromatic Nucleophilic Substitution Studies
- Studies have focused on the reactions of 4-methoxy-2,6-dinitrobenzoic acid in different environments, observing the formation of intermediate complexes and anionic σ-complexes in these reactions (Hasegawa, 1983).
Chemical Synthesis and Derivative Analysis
- The compound has been used to synthesize various derivatives, such as N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters, which have been characterized and studied for their acid properties, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).
Biological and Environmental Studies
- In biological studies, certain strains of Pseudomonas putida have been shown to metabolize 4-methoxy-2,6-dinitrobenzoic acid, leading to the production of methanol and other products (Donnelly & Dagley, 1980).
Kinetic Analysis in Chemical Reactions
- The kinetics of formation and decomposition of intermediate complexes in reactions involving 4-methoxy-2,6-dinitrobenzoic acid derivatives have been studied to understand their chemical behavior in various conditions (Hasegawa, 1984).
Correction of Previous Synthesis Methods
- Research has also focused on correcting previously reported synthesis methods of derivatives of 4-methoxy-2,6-dinitrobenzoic acid, highlighting the importance of accurate reporting in chemical synthesis (Monk et al., 2003).
Electrophilic Reactivity Studies
- The electrophilic reactivity of derivatives of 4-methoxy-2,6-dinitrobenzoic acid has been kinetically investigated, revealing insights into the behavior of these compounds under different chemical conditions (Cottyn et al., 2009).
Structural Chemistry and Synthesis
- The structural chemistry of derivatives of 4-methoxy-2,6-dinitrobenzoic acid has been explored, including the synthesis and discussion of its complex molecular structures (Baudoux et al., 1998).
Labeling Techniques in Chemistry
- Techniques for regioselective labeling of compounds using derivatives of 4-methoxy-2,6-dinitrobenzoic acid have been developed, which are crucial in various chemical analysis methods (Cǎproiu et al., 1999).
Catalysis and Synthesis
- The compound has been used in catalytic studies to facilitate the synthesis of biaryl and aryl–alkyl sulfides, demonstrating its role in facilitating specific chemical reactions (Sharma & Peddinti, 2017).
Studies on Carbocation Intermediates
- Research has also been conducted on the behavior of 4-methoxy-2,6-dinitrobenzoic acid derivatives in the formation of carbocation intermediates in certain chemical reactions (Amyes & Richard, 1990).
Safety And Hazards
The safety and hazards of 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, related compounds such as 4-methoxybenzoic acid are harmful if swallowed and cause skin and eye irritation7.
Future Directions
The future directions of 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, it is available for research use1, suggesting that it may have potential applications in various scientific fields. Further research is needed to explore these possibilities.
properties
IUPAC Name |
4-methoxy-2,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQYRJLNSXMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376607 | |
Record name | 4-methoxy-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dinitrobenzoic acid | |
CAS RN |
95192-59-9 | |
Record name | 4-Methoxy-2,6-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95192-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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